Compound Description: This compound serves as a key intermediate in synthesizing novel phenoxy derivatives with potential anticancer properties. Specifically, it acts as a precursor for various phenoxy substitutions at the 2-position of the acetamide group. []
Relevance: This compound shares the core structure of 2-chloro-N-(thiadiazol-2-yl)acetamide with the target compound. The primary difference lies in the substitution at the 5-position of the thiadiazole ring. While the target compound features a cyclobutyl group, this compound possesses a more complex [2-(4-methoxy-phenyl)-pyridin-3-yl] substituent. This highlights the exploration of diverse substituents at this position for potentially enhancing biological activity. []
Compound Description: This compound represents a novel non-condensed pyrazoline-bearing hybrid molecule combining a 1,3,4-thiadiazole moiety with dichloroacetic acid. It was synthesized through a "cost-effective" approach involving stepwise alkylation and acylation reactions, achieving a 90% yield. It showed promising anticancer activity in vitro when tested against the NCI DTP 60 human tumor cell line panel. []
Relevance: This compound, like the target compound 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, features a 1,3,4-thiadiazole ring substituted with an acetamide group at the 2-position. The critical difference lies in the additional substitution on the sulfur atom at the 5-position of the thiadiazole ring in this compound. This difference emphasizes the exploration of sulfur modifications on this core structure to potentially enhance anticancer activity. []
Compound Description: This compound serves as a versatile precursor for synthesizing novel heterocyclic compounds with potential insecticidal activity. The presence of the cyanomethyl group allows for various chemical transformations, leading to diverse heterocyclic structures. []
Relevance: This compound shares the 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide core structure with the target compound. The difference arises in the substitution at the 5-position of the thiadiazole ring and the acetamide nitrogen. This compound has a cyanomethyl group at the 5-position and a benzoyl group on the acetamide nitrogen, contrasting the cyclobutyl substituent in the target compound. This comparison underscores the exploration of varied substituents at both positions for modulating biological activities. []
Compound Description: This compound serves as a base structure for a series of derivatives designed as potential anticancer agents. The derivatives exhibited promising apoptosis-inducing properties, targeting the caspase pathway in cancer cells. []
Relevance: This compound and the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, belong to the same chemical class of N-(1,3,4-thiadiazol-2-yl)acetamides. Both share the common motif of a thiadiazole ring substituted with acetamide at the 2-position. The key difference lies in the substituents at the 5-position of the thiadiazole ring and the acetamide nitrogen. This highlights the versatility of this core structure and the exploration of various substituents to tune biological activities, including anticancer properties. []
Compound Description: This compound serves as a crucial intermediate in synthesizing 2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides, which were evaluated for their local anesthetic potential. The compound undergoes condensation reactions with secondary amines to generate the desired derivatives. []
Relevance: This compound shares a high degree of structural similarity with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. Both possess the 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide core structure. The difference lies in the substituent at the 5-position of the thiadiazole ring, where this compound features a thiophen-2-ylmethyl group compared to the cyclobutyl group in the target compound. This subtle difference emphasizes the impact of substituent variations on biological activity, in this case, potentially influencing local anesthetic properties. []
Compound Description: This compound is a key intermediate in synthesizing various heterocyclic compounds containing coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. These compounds were further modified to produce nonionic surface-active agents and evaluated for their antimicrobial and surface activities. []
Compound Description: This compound serves as the foundation for a series of derivatives investigated for their anticancer activity. These derivatives demonstrated promising results in MTT assays against various cancer cell lines, including MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma). []
Relevance: This compound and the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, belong to the same class of N-(1,3,4-thiadiazol-2-yl)acetamides. They share a common scaffold of a 1,3,4-thiadiazole ring substituted with an acetamide group at the 2-position. The primary difference lies in the substituents at the 5-position of the thiadiazole and the acetamide nitrogen. This comparison highlights the significance of the 1,3,4-thiadiazole-2-acetamide framework in medicinal chemistry, specifically for developing potential anticancer agents. []
Compound Description: This compound, while not directly investigated for biological activity in the provided papers, offers structural insights into the 1,3,4-thiadiazole-2-acetamide class. Its crystal structure reveals key hydrogen-bonding patterns and molecular arrangements. []
Relevance: This compound shares the core structure of N-(1,3,4-thiadiazol-2-yl)acetamide with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The difference lies in the substituents on the 5-position of the thiadiazole ring. Although this compound doesn't have direct biological activity reported in the provided papers, its structural information contributes to understanding the general characteristics and potential interactions of this chemical class. []
Compound Description: This group represents a series of compounds designed and synthesized as potential anticonvulsant agents. These derivatives feature a 1,3,4-thiadiazole ring linked to a 1,2,4-triazole ring through an acetamide bridge. []
Relevance: While not a direct structural analog, this series shares the common motif of a substituted 1,3,4-thiadiazole ring connected to an acetamide group with the target compound 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The presence of the 1,2,4-triazole moiety in these derivatives highlights the exploration of linking different heterocycles to the thiadiazole-acetamide core for potentially enhancing or modifying biological activities. []
Compound Description: This series of compounds, featuring a benzothiazole moiety linked to the thiadiazole ring, was synthesized using a carbodiimide condensation reaction. The synthetic methodology aimed to provide a convenient and efficient route for accessing these derivatives. []
Relevance: This series, while structurally distinct from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, emphasizes the continued exploration and modification of the 1,3,4-thiadiazole-2-acetamide core structure. The incorporation of the benzothiazole group highlights the strategy of combining different heterocyclic systems with the thiadiazole moiety, aiming to modulate biological activities or explore new pharmacological applications. []
N-(5-sulfanyl-1,3,4,thiadiazol-2-yl)acetamide
Compound Description: This compound served as a ligand in the formation of transition metal complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). The ligand and its complexes were investigated for their antibacterial properties. []
Relevance: This compound shares the core structure of N-(1,3,4-thiadiazol-2-yl)acetamide with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The key structural difference lies in the substituent at the 5-position of the thiadiazole ring. This compound possesses a sulfanyl group at this position, highlighting the exploration of different substituents and their impact on metal coordination and potential biological activities. []
Compound Description: This compound served as the basis for a series of derivatives evaluated for their anticancer activity and potential as tyrosine kinase inhibitors. []
Relevance: This compound shares the core structure of N-(1,3,4-thiadiazol-2-yl)acetamide with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The difference lies in the substituents at the 5-position of the thiadiazole ring and the acetamide nitrogen. This compound has a benzylthio group at the 5-position and a 3-methoxyphenyl group on the acetamide, contrasting the cyclobutyl substituent and the chlorine atom in the target compound. This emphasizes the exploration of diverse substituents at both positions for potentially enhancing anticancer activity and targeting specific enzymes like tyrosine kinases. []
Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized and characterized using X-ray diffraction analysis. Its crystal structure and intermolecular interactions were studied, providing insights into its solid-state packing and potential for interactions with biological targets. []
Relevance: This compound shares the 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide core structure with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The difference lies in the substituent at the 5-position of the thiadiazole ring and the acetamide nitrogen. This comparison underscores the interest in modifying this core scaffold with diverse substituents, including aryl and heterocyclic groups, to explore their potential as pharmacological agents. []
Compound Description: This group of compounds was the subject of a comparative molecular field analysis (CoMFA) study to understand the relationship between their three-dimensional structures and their effects on spontaneous motor activity. []
Relevance: Though not a specific compound but a category, this group highlights the broader interest in exploring the structure-activity relationships of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives. It underscores the importance of this core structure in medicinal chemistry and the attempts to establish connections between molecular features and biological activities. The target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, falls under this category, emphasizing the relevance of studying similar compounds to gain insights into their potential pharmacological profiles. []
Compound Description: This compound is a thienopyridine derivative containing the 1,3,4-thiadiazole-2-acetamide core structure. Its crystal structure, solved using X-ray diffraction, reveals important structural features and intermolecular interactions, offering insights into its potential interactions with biological targets. []
Relevance: This compound shares the core structure of N-(1,3,4-thiadiazol-2-yl)acetamide with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The presence of the thienopyridine moiety in this compound showcases the strategy of combining different heterocyclic systems with the thiadiazole-acetamide core. This approach aims to explore new chemical space and potentially enhance or modify biological activities by incorporating diverse structural motifs. []
Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized using both conventional and microwave irradiation techniques. This comparative study aimed to highlight the advantages of microwave-assisted synthesis in terms of reaction time and yield. This compound also underwent evaluation for its antioxidant properties using the DPPH assay. []
Relevance: This compound shares the core structure of 2-chloro-N-(thiadiazol-2-yl)acetamide with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The key difference is the saturation level of the thiadiazole ring, with this compound having a dihydrothiadiazole ring compared to the aromatic thiadiazole in the target compound. This comparison highlights the exploration of variations in the thiadiazole ring system, potentially influencing the compound's properties and biological activities. []
Compound Description: This compound is a coumarin derivative containing the 1,3,4-thiadiazole moiety. It was synthesized and labeled with carbon-14 ([¹⁴C]) for potential use in pharmacological studies. []
Relevance: Although structurally different from the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, this compound highlights the presence of the 1,3,4-thiadiazole moiety in various bioactive molecules. This suggests that the thiadiazole ring system may be a valuable pharmacophore in medicinal chemistry, prompting further exploration of its derivatives, including the target compound, for potential therapeutic applications. []
Compound Description: This compound is a 1,3,4-thiadiazole derivative incorporating a dehydroabietic acid moiety. It was structurally characterized using X-ray crystallography, revealing its three-dimensional conformation and intermolecular interactions in the solid state. []
Relevance: This compound shares the 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide core structure with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The difference lies in the substituent at the 5-position of the thiadiazole ring and the acetamide nitrogen. This compound has a dehydroabiet-4-yl group at the 5-position and a benzoyl group on the acetamide nitrogen, contrasting the cyclobutyl substituent in the target compound. This comparison emphasizes the potential of modifying this core structure with diverse substituents, including natural product-derived moieties like dehydroabietic acid, to explore new chemical space and potential biological activities. []
Compound Description: These two compounds represent variations on the 1,3,4-thiadiazole-2-acetamide scaffold, featuring a (5-amino-1,3,4-thiadiazol-2-yl)sulfanyl moiety at the 2-position of the acetamide group. These compounds were structurally characterized, revealing their three-dimensional conformations and intermolecular interactions. [, ]
Relevance: These compounds, though structurally distinct from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, showcase the exploration of sulfur-containing substituents at the 2-position of the thiadiazole ring. This modification highlights the versatility of this core structure and the potential for introducing various functional groups to modulate its physicochemical and biological properties. [, ]
Compound Description: This compound series combines thiazole and thiadiazole rings, designed as potential tubulin polymerization inhibitors, mimicking combretastatin A-4. They showed cytotoxic activity against A-549 (lung), HT-29 (colon), and HeLa (cervix) cancer cell lines. []
Relevance: While structurally different from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, this series highlights the 1,3,4-thiadiazole ring as a potential pharmacophore in medicinal chemistry, particularly in developing anticancer agents. The research emphasizes exploring this core structure for potential therapeutic applications, suggesting the target compound could also be of interest for similar investigations. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative containing a pyrazine ring, synthesized via S-alkylation. Its structure was characterized using spectroscopic methods. []
Relevance: While this compound features a 1,3,4-oxadiazole ring instead of the 1,3,4-thiadiazole ring present in 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, both compounds highlight the importance of heterocyclic scaffolds in medicinal chemistry. The presence of similar substituents like the acetamide and sulfide groups suggests commonalities in potential synthetic strategies and possible biological activity profiles. []
Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring, was synthesized and evaluated for their anticancer activity against PANC-1, HepG2, and MCF7 cell lines, demonstrating promising results. []
Relevance: Though structurally different from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, this series highlights the 1,3,4-oxadiazole ring as a valuable scaffold in medicinal chemistry, particularly in developing anticancer agents. The research emphasizes exploring heterocyclic structures for their therapeutic potential, suggesting that the target compound, with its related thiadiazole core, could also be of interest for similar investigations. []
Compound Description: This series of compounds combines 1,3,4-oxadiazole and thiazolidinedione moieties. Synthesized via N-alkylation, these compounds were evaluated for anticancer activity against various cancer cell lines, including leukemia, colon, and renal cancer cell lines. []
Relevance: While not structurally identical to 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, this series highlights the use of the 1,3,4-oxadiazole ring system in designing potential anticancer agents. The presence of the acetamide group, though in a different context, further suggests a commonality in potential pharmacophores. This research reinforces the significance of exploring heterocyclic structures, including those related to the target compound, for their potential therapeutic applications. []
Compound Description: This series of compounds, featuring a phenyl urea group linked to the thiadiazole ring, was designed as potential VEGFR-2 inhibitors. These compounds exhibited antiproliferative activities against HT‐29, A431, and PC3 cancer cell lines. []
Relevance: This series shares the 2-acetamide-1,3,4-thiadiazole core structure with the target compound, 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The difference lies in the substituents at the 5-position of the thiadiazole ring and the presence of the phenyl urea moiety. This comparison highlights the strategy of modifying the thiadiazole-acetamide scaffold with various substituents, including aryl and urea groups, to target specific enzymes and explore potential anticancer activity. []
Compound Description: This series represents a group of compounds structurally derived from BPTES, a known allosteric inhibitor of glutaminase. These analogs aimed to improve potency, solubility, and drug-like properties. []
Relevance: Although structurally distinct from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, the BPTES analogs highlight the importance of exploring and modifying known bioactive molecules with thiadiazole moieties to enhance their pharmaceutical profiles. The research emphasizes the relevance of optimizing compounds within a series to develop more effective therapeutics, a strategy applicable to exploring the target compound's potential as well. []
Compound Description: This group of compounds was designed as potential multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. []
Relevance: While structurally diverse from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, this series emphasizes the versatility of 1,3,4-thiadiazole derivatives in medicinal chemistry. The research highlights the exploration of diverse substituents and their impact on biological activities, suggesting that modifying the target compound with various functional groups could lead to interesting pharmacological profiles, including potential applications in Alzheimer's disease. []
N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro1,3,4-selenadiazol-2-yl)acetamide
Compound Description: These two series of compounds include both 1,3,4-thiadiazole and 1,3,4-selenadiazole derivatives. They were evaluated for their antioxidant, antimicrobial, and toxicological properties. []
Relevance: Though not directly analogous to 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, these series showcase the relevance of exploring both 1,3,4-thiadiazole and related heterocyclic systems, such as 1,3,4-selenadiazoles, for their biological activities. The research emphasizes the potential of these ring systems as pharmacophores and encourages further exploration of their derivatives, including the target compound, for potential therapeutic applications. []
Compound Description: This group represents a series of compounds synthesized and investigated for their anticancer effects, particularly their ability to induce apoptosis in A549 lung cancer cells. []
Relevance: Although not a direct analog, this series shares the common motif of a substituted 1,3,4-thiadiazole ring with the target compound 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide. The presence of various substituents on the thiadiazole ring in this series, particularly the (3,5-dichlorophenoxy)methyl group, highlights the exploration of different functionalities for enhancing anticancer activity. This exploration suggests that modifying the target compound with similar or diverse substituents might lead to compounds with improved pharmacological profiles. []
Carbazole derivatives of 2-(9H-carbazol-9-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Compound Description: This series of compounds, incorporating a carbazole moiety, was developed and investigated for antifungal activity against various plant pathogenic fungi. []
Relevance: This series, though structurally different from 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, emphasizes the continued exploration and modification of the 1,3,4-thiadiazole-2-acetamide core structure. The incorporation of the carbazole group highlights the strategy of combining different heterocyclic systems with the thiadiazole moiety, aiming to modulate biological activities or explore new pharmacological applications, in this case, antifungal activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Indium In-111 is under investigation in clinical trial NCT00493454 (Ibritumomab Tiuxetan for Treatment of Non-Follicular CD20+ Indolent Lymphomas). Indium In-111 is a radioisotope with a physical half-life of 2.83 days, used to label agents for diagnosis, disease progression and treatment. (NCI)
2-hydroxylamino-4,6-dinitrotoluene is a member of the class of nitrotoluenes that is 4,6-dinitrotoluene bearing an additional hydroxylamino substituent at position 2. It has a role as a xenobiotic metabolite. It is a nitrotoluene and a member of hydroxylamines.